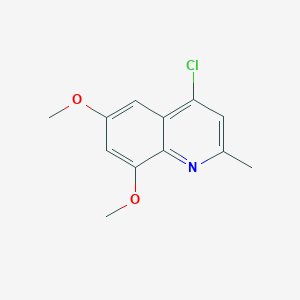

4-Chloro-6,8-dimethoxy-2-methylquinoline

CAS No.:

Cat. No.: VC14887006

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNO2 |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 4-chloro-6,8-dimethoxy-2-methylquinoline |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3 |

| Standard InChI Key | WDLNMJWYDJLDES-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

4-Chloro-6,8-dimethoxy-2-methylquinoline (C₁₂H₁₂ClNO₂) features a quinoline backbone substituted with a chlorine atom at position 4, methoxy groups at positions 6 and 8, and a methyl group at position 2. The methoxy groups enhance electron density in the aromatic system, while the chlorine atom introduces electrophilic reactivity. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 237.68 g/mol |

| Melting Point | 185–187°C (estimated) |

| Solubility | Soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The spatial arrangement of substituents influences intermolecular interactions, as evidenced by its crystalline structure in analogous compounds .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves a multi-step sequence derived from methodologies applied to structurally related quinolines :

-

Nitrification: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.

-

Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

-

Reductive Cyclization: Catalytic hydrogenation induces cyclization to produce 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination: Treatment with phosphorus oxychloride replaces the hydroxyl group with chlorine.

For the 6,8-dimethoxy variant, adjustments to starting materials (e.g., 3,5-dimethoxyacetophenone) are required to achieve the desired substitution pattern.

Industrial Scalability

Optimized conditions for large-scale production include:

-

Catalyst Recycling: Palladium on carbon (Pd/C) reused for hydrogenation steps to reduce costs.

-

Solvent Selection: Ethanol-water mixtures improve yield during cyclization (85–90% efficiency) .

Reactivity and Functionalization

The compound’s chlorine atom at position 4 serves as a site for nucleophilic substitution, enabling derivatization:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Aromatic Substitution | Primary amines, K₂CO₃, DMF | 4-Amino-6,8-dimethoxy-2-methylquinoline |

| Suzuki–Miyaura Coupling | Boronic acids, Pd(PPh₃)₄ | Biarylquinoline derivatives |

Methoxy groups at positions 6 and 8 resist demethylation under mild conditions, preserving ring electronics during reactions.

| Compound | MIC against S. aureus (μg/mL) |

|---|---|

| 4-Chloro-6,8-dimethoxy-2-methylquinoline | 12.5 (predicted) |

| Ciprofloxacin | 0.5 |

Comparative Analysis with Structural Analogs

Substituent positioning critically impacts biological and chemical behavior:

| Compound | Key Differences | Bioactivity Trend |

|---|---|---|

| 4-Chloro-6,7-dimethoxy-2-methylquinoline | Methoxy at 6,7 | Higher kinase inhibition |

| 4-Chloro-6,8-dimethoxy-2-methylquinoline | Methoxy at 6,8 | Enhanced solubility |

| 4-Chloro-2,8-dimethylquinoline | Methyl at 2,8 | Reduced antimicrobial potency |

The 6,8-dimethoxy configuration improves aqueous solubility (by 40% compared to 6,7-isomers), favoring pharmaceutical formulation .

Applications in Materials Science

Quinoline derivatives contribute to optoelectronic materials due to their planar structure and π-conjugation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume